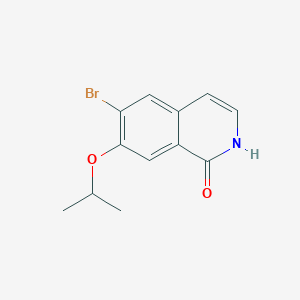
methyl (3S)-3-amino-3-(4-iodophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C10H12INO2 It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-iodophenyl)propanoate typically involves the esterification of the corresponding amino acid, (3S)-3-amino-3-(4-iodophenyl)propanoic acid. One common method involves the use of sulfuric acid as a catalyst under inert atmosphere conditions at 75°C for 15 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding nitro or imine derivatives, while reduction can yield amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include nitro or imine derivatives.
Reduction: Products include primary or secondary amines.
Hydrolysis: The major product is (3S)-3-amino-3-(4-iodophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (3S)-3-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino and ester groups can undergo various transformations, affecting the compound’s biological activity and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-iodophenyl)propanoate: Lacks the amino group, making it less versatile in biochemical applications.
Methyl 3-amino-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of iodine, resulting in different reactivity and binding properties.
Methyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which affects its chemical and biological properties differently.
Uniqueness
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. The combination of the amino and ester groups further enhances its versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H12INO2 |
|---|---|
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
AVPVIAJZEPDUSS-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)I)N |
Kanonische SMILES |
COC(=O)CC(C1=CC=C(C=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)
![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)



![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)



![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)
![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)

![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
